molecular formula C18H24N4O2 B5964693 ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate

ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate

Cat. No. B5964693
M. Wt: 328.4 g/mol
InChI Key: OHCVGDQGSFNPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate, also known as JNJ-42165279, is a novel and potent inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a member of the PKC family of serine/threonine kinases, which play critical roles in various cellular processes such as cell proliferation, differentiation, and apoptosis. JNJ-42165279 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including autoimmune disorders, cancer, and cardiovascular diseases.

Mechanism of Action

Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate selectively inhibits the PKC theta isoform, which is predominantly expressed in T cells and plays a critical role in T cell activation and proliferation. By inhibiting PKC theta, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate blocks the downstream signaling pathways that lead to T cell activation and proliferation, thereby reducing inflammation and autoimmune responses. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-17 and interferon-gamma, which play a critical role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been well-tolerated and has shown minimal toxicity. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to reduce inflammation and autoimmune responses in preclinical models of autoimmune diseases, and to inhibit tumor growth and metastasis in preclinical models of cancer. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to improve cardiac function and reduce inflammation in preclinical models of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is its selectivity for the PKC theta isoform, which reduces the risk of off-target effects. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate is its relatively low potency compared to other PKC inhibitors. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for the research and development of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate. One potential direction is the testing of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another potential direction is the testing of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate in clinical trials for the treatment of cancer, either as a monotherapy or in combination with other cancer therapies. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate could be further optimized for potency and selectivity, or modified to improve its pharmacokinetic properties. Finally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate could be tested in preclinical models of other diseases, such as inflammatory bowel disease or psoriasis, to determine its potential efficacy in these conditions.

Synthesis Methods

The synthesis of ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate involves a multistep process that starts with the reaction of 3-anilinopiperidine with 1-bromo-3-chloropropane to form the intermediate compound, 3-(3-chloropropyl)-1-(4-methoxyphenyl)piperidine. This intermediate is then reacted with 4-aminopyrazole to form ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate, the final product.

Scientific Research Applications

Ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis. In these models, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been shown to inhibit the activation and proliferation of T cells, which play a critical role in the pathogenesis of these diseases. ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has also been studied in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. Additionally, ethyl 4-[(3-anilino-1-piperidinyl)methyl]-1H-pyrazole-3-carboxylate has been studied in preclinical models of cardiovascular diseases, where it has been shown to improve cardiac function and reduce inflammation.

properties

IUPAC Name

ethyl 4-[(3-anilinopiperidin-1-yl)methyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-24-18(23)17-14(11-19-21-17)12-22-10-6-9-16(13-22)20-15-7-4-3-5-8-15/h3-5,7-8,11,16,20H,2,6,9-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCVGDQGSFNPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.